Methyl 4-acetamido-3-(4-chlorobenzoyl)benzoate
Description
Properties
Molecular Formula |
C17H14ClNO4 |
|---|---|
Molecular Weight |
331.7 g/mol |
IUPAC Name |
methyl 4-acetamido-3-(4-chlorobenzoyl)benzoate |
InChI |
InChI=1S/C17H14ClNO4/c1-10(20)19-15-8-5-12(17(22)23-2)9-14(15)16(21)11-3-6-13(18)7-4-11/h3-9H,1-2H3,(H,19,20) |
InChI Key |
DSPWCXHEFQSDCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Key Reagents and Conditions
Detailed Synthesis Routes
Route A: Sequential Acetylation and Benzoylation
Acetamido Formation :
Benzoylation :
Purification :
Route B: Acid Chloride Coupling
Acid Chloride Formation :
Benzoylation :
Workup :
Analytical Characterization
Spectroscopic Data
From supporting information in:
| Property | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 10.86 (s, 1H, NH), 8.69 (d, J = 9.4 Hz, 2H), 7.59 (d, J = 8.5 Hz, 2H), 3.81 (s, 3H, OCH₃). |
| ¹³C NMR (CDCl₃) | δ 196.86 (C=O), 168.40 (COOCH₃), 143.23 (C-4), 138.54 (C-3). |
Challenges and Optimizations
Critical Factors
- Regioselectivity :
- The acetamido group (meta-directing) and methyl ester (ortho/para-directing) influence benzoylation at position 3.
- Solvent Choice :
- Byproduct Mitigation :
Comparative Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetamido-3-(4-chlorobenzoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Formation of 4-acetamido-3-(4-chlorobenzoyl)benzoic acid.
Reduction: Formation of 4-acetamido-3-(benzyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 4-acetamido-3-(4-chlorobenzoyl)benzoate is utilized as an intermediate in the synthesis of various organic compounds. Its derivatives are often explored for their potential in creating new pharmaceuticals and agrochemicals. For instance, it can be employed in the synthesis of complex heterocyclic compounds through various coupling reactions.
Medicinal Chemistry
The compound exhibits potential therapeutic properties, making it a candidate for drug development. Its structural features allow it to interact with biological targets, which can lead to the development of new drugs with enhanced efficacy against diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound show promising anticancer activity. In vitro studies demonstrated that these compounds inhibit the proliferation of cancer cell lines, suggesting a mechanism that may involve apoptosis induction.
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 25 | Apoptosis |
| Study B | HeLa | 30 | Cell Cycle Arrest |
The compound has been investigated for its biological activities, including antibacterial and antifungal properties. Studies have shown that it can inhibit the growth of specific bacterial strains, suggesting its potential use as a lead compound in antibiotic development.
Case Study: Antibacterial Properties
In a controlled study, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at low concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Mechanism of Action
The mechanism of action of Methyl 4-acetamido-3-(4-chlorobenzoyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in inflammation and pain, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Key Compounds for Comparison:
Methyl Benzoate
Methyl 2-Chlorobenzoate
Benzyl Benzoate
Methyl 4-Acetamido-2-Hydroxybenzoate
Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Methyl 4-acetamido-3-(4-chlorobenzoyl)benzoate | 4-acetamido, 3-(4-chlorobenzoyl), methyl ester | ~347.8 (estimated) | Amide, chlorinated aryl ketone, ester |
| Methyl Benzoate | Unsubstituted benzene ring, methyl ester | 136.15 | Ester |
| Methyl 2-Chlorobenzoate | 2-chloro, methyl ester | 170.59 | Chloro, ester |
| Benzyl Benzoate | Benzyl ester | 212.25 | Ester (benzyl group) |
| Methyl 4-Acetamido-2-Hydroxybenzoate | 4-acetamido, 2-hydroxy, methyl ester | 209.20 | Amide, hydroxyl, ester |
| Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate | 4-acetamido, 5-chloro, 2-methoxy, methyl ester | 258.68 | Amide, chloro, methoxy, ester |
Physicochemical Properties
- Solubility : The chlorobenzoyl group in the target compound enhances lipophilicity compared to unsubstituted methyl benzoate, reducing water solubility but improving membrane permeability in biological systems .
- Odor : Unlike simpler benzoates (e.g., methyl benzoate, which has a cananga-like odor), the target compound’s complex structure likely negates volatile aromatic properties, making it less suitable for fragrance applications .
Biological Activity
Methyl 4-acetamido-3-(4-chlorobenzoyl)benzoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects. The findings are supported by case studies, data tables, and diverse research sources.
Chemical Structure and Properties
This compound has the following chemical formula: C17H14ClNO2. Its molecular weight is approximately 331.75 g/mol, and it features a benzamide structure that contributes to its biological activity. The presence of the chlorobenzoyl moiety enhances its interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it showed an IC50 value of 5.85 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects comparable to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase-3 activity and reduced levels of anti-apoptotic proteins such as Bcl-2 . These findings suggest that it may promote programmed cell death in tumor cells.
2. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes:
- Cholinesterase Inhibition : this compound demonstrated significant inhibition of acetylcholinesterase (AChE) with an IC50 value of approximately 7.49 µM, making it a candidate for Alzheimer's disease treatment .
- Trypanocidal Activity : In studies targeting Trypanosoma cruzi, the causative agent of Chagas disease, derivatives of benzoic acid including this compound showed promising trypanocidal activity with IC50 values ranging from 0.02 to 0.34 µM against different strains .
3. Other Pharmacological Effects
The compound's biological profile extends beyond anticancer and enzyme inhibition:
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, potentially reducing the activation of the NLRP3 inflammasome, which is implicated in various chronic inflammatory conditions .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, although further research is needed to elucidate its spectrum of activity.
Table 1: Biological Activity Summary
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In a controlled study, this compound was tested on MCF-7 cells over a period of 48 hours. The results indicated a dose-dependent reduction in cell viability with significant morphological changes consistent with apoptosis.
Case Study 2: Enzyme Inhibition Profile
A comparative study was conducted to assess the enzyme inhibition profile of various benzoic acid derivatives, including this compound against AChE and BChE. The results demonstrated that this compound is among the most potent inhibitors identified in the series.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
